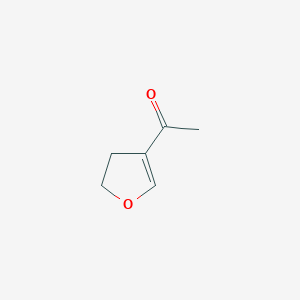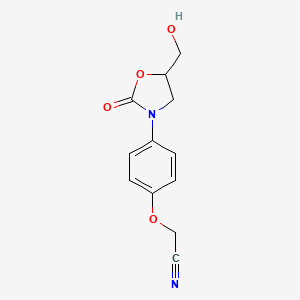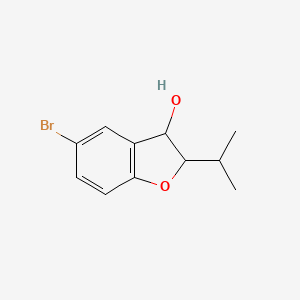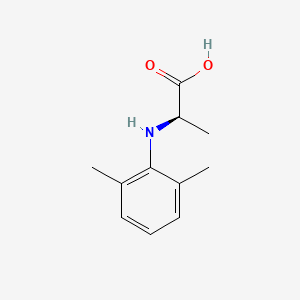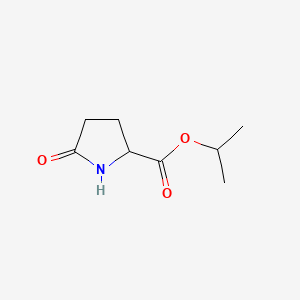
Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole is a heterocyclic compound that contains an isoxazole ring substituted with a bromo(phenyl)methyl group at the 5-position, an ethoxy group at the 3-position, and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole can be achieved through a multi-step process involving the following key steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction typically requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Bromo(phenyl)methyl Group: The bromo(phenyl)methyl group can be introduced through a bromination reaction using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted isoxazoles with various functional groups such as azides, thiols, and ethers.
Oxidation Reactions: Products include oxidized isoxazoles with additional functional groups such as carboxylic acids, ketones, and aldehydes.
Reduction Reactions: Products include reduced isoxazoles with hydrogenated functional groups or dehalogenated compounds.
科学的研究の応用
5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials such as polymers, coatings, and nanomaterials with specific properties.
Chemical Biology: The compound can be used as a probe or tool compound to study biological processes and molecular interactions in cells and organisms.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of complex organic molecules and natural products.
作用機序
The mechanism of action of 5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole depends on its specific application and target. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins to modulate their activity and produce a therapeutic effect.
Pathways Involved: The compound may influence various biochemical pathways such as signal transduction, gene expression, and metabolic processes to achieve its desired effect.
類似化合物との比較
Similar Compounds
5-(Chloro(phenyl)methyl)-3-ethoxy-4-methylisoxazole: Similar structure with a chlorine atom instead of a bromine atom.
5-(Fluoro(phenyl)methyl)-3-ethoxy-4-methylisoxazole: Similar structure with a fluorine atom instead of a bromine atom.
5-(Iodo(phenyl)methyl)-3-ethoxy-4-methylisoxazole: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions such as halogen bonding and can be selectively substituted to introduce various functional groups.
特性
CAS番号 |
192440-03-2 |
|---|---|
分子式 |
C13H14BrNO2 |
分子量 |
296.16 g/mol |
IUPAC名 |
5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14BrNO2/c1-3-16-13-9(2)12(17-15-13)11(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChIキー |
ZPWDNZQDIHKDNW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NOC(=C1C)C(C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


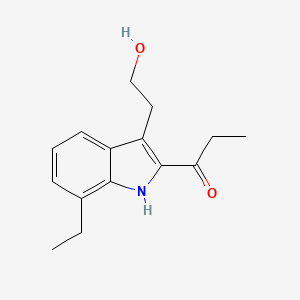
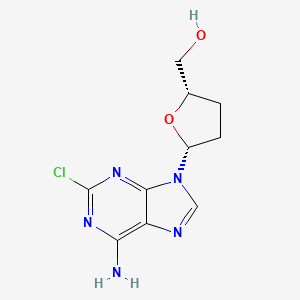

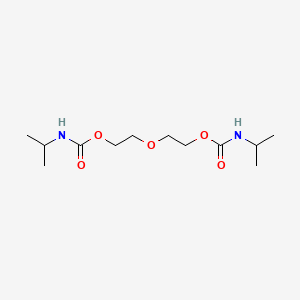
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
